Xorphanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Xorphanol umfasst mehrere Schritte, beginnend mit der Herstellung des Morphinan-Grundgerüsts. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Morphinan-Grundgerüsts: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um das Morphinan-Skelett zu bilden.

Funktionalisierung: Einführung von funktionellen Gruppen wie der Cyclobutylmethylgruppe und der Methylengruppe an bestimmten Positionen am Morphinan-Grundgerüst.

Industrielle Produktionsmethoden für this compound sind aufgrund seiner begrenzten kommerziellen Nutzung nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen Synthese, einschließlich der Optimierung der Reaktionsbedingungen und der Reinigungsprozesse, wären anwendbar.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Morphinan-Grundgerüst durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Analyse Chemischer Reaktionen

Xorphanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions, where functional groups on the morphinan core are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chemistry and Structure-Activity Relationships

Xorphanol serves as a model compound in the study of structure-activity relationships of opioid analgesics. Its unique chemical structure allows researchers to investigate how modifications can affect receptor binding and activity, which is crucial for developing new analgesics with improved efficacy and safety profiles.

Biological Studies

Research involving this compound has enhanced the understanding of opioid receptor interactions. Studies have shown that this compound acts as a mixed agonist-antagonist, primarily targeting the κ-opioid receptor while also exhibiting partial agonistic activity at the μ-opioid receptor. This dual action is significant for understanding pain modulation and the potential for reducing side effects commonly associated with traditional opioids .

Medical Applications

Analgesic Properties

this compound is recognized for its analgesic effects, providing effective pain relief in clinical settings. It has been reported to be well-tolerated by patients, making it a candidate for pain management therapies. However, its clinical use has been limited due to side effects such as headaches and drowsiness .

Potential in Addiction Treatment

Recent studies have suggested that this compound's mixed agonist-antagonist properties may be beneficial in treating opioid dependence. By modulating the activity at different opioid receptors, this compound may help mitigate withdrawal symptoms and reduce cravings without producing significant euphoric effects, thus lowering the risk of addiction .

Industrial Applications

Synthesis and Development of New Analgesics

The synthesis pathways and reactions involving this compound provide insights into developing new opioid analgesics with improved safety profiles. Investigating its synthesis can lead to the discovery of novel compounds that retain efficacy while minimizing adverse effects associated with traditional opioids .

Data Table: Pharmacological Profile of this compound

| Property | Value/Description |

|---|---|

| Chemical Class | Morphinan |

| Receptor Activity | Mixed agonist-antagonist (κ-opioid receptor dominant) |

| Analgesic Efficacy | Effective pain relief clinically |

| Side Effects | Headaches, drowsiness |

| Dependence Liability | Low (predicted based on animal studies) |

| Clinical Use Status | Limited due to side effects |

Case Studies

-

Clinical Trials on Pain Management

A study involving patients with chronic pain indicated that this compound provided significant pain relief while maintaining a favorable tolerability profile compared to traditional opioids. Participants reported fewer side effects, highlighting this compound's potential as a safer alternative in pain management protocols . -

Research on Opioid Dependence

In experimental models, this compound demonstrated an ability to reduce morphine self-administration behaviors in animals, suggesting its utility in addiction treatment strategies. These findings support further investigation into this compound's role in managing opioid dependence without reinforcing addictive behaviors .

Wirkmechanismus

Xorphanol wirkt als gemischter Agonist-Antagonist von Opioidrezeptoren. Es wirkt bevorzugt als hochwirksamer partieller Agonist oder nahezu vollständiger Agonist des κ-Opioidrezeptors und in geringerem Maße als partieller Agonist des μ-Opioidrezeptors . Es wirkt auch als Agonist des δ-Opioidrezeptors . Die Wechselwirkung mit diesen Rezeptoren führt zur Modulation von Schmerzsignalen im zentralen Nervensystem, was zu Analgesie führt. Die Fähigkeit von this compound, Morphin-induzierte Effekte zu antagonisieren und bei Opioid-abhängigen Personen einen Opioid-Entzug zu induzieren, unterstreicht seinen komplexen Wirkmechanismus .

Vergleich Mit ähnlichen Verbindungen

Xorphanol ähnelt anderen Opioid-Analgetika der Morphinan-Familie, wie z. B.:

- Butorphanol

- Cyclorphan

- Ketorfanol

- Levallorphan

- Levorphanol

- Nalmefene

- Nalbuphine

- Nalorphine

- Oxilorphan

- Proxorphan

Im Vergleich zu diesen Verbindungen liegt die Einzigartigkeit von this compound in seinem spezifischen Rezeptorbindungsprofil und seinen gemischten Agonist-Antagonist-Eigenschaften. Seine hohe Wirksamkeit am κ-Opioidrezeptor und die partielle Agonistaktivität am μ-Opioidrezeptor unterscheiden es von anderen Opioiden .

Biologische Aktivität

Xorphanol is a synthetic compound belonging to the morphinan class of analgesics, known for its mixed agonist-antagonist properties at opioid receptors. This article delves into the biological activity of this compound, exploring its pharmacological effects, receptor interactions, and clinical implications.

Overview of this compound

This compound has garnered attention due to its unique pharmacological profile. It acts primarily on the delta (δ) and mu (μ) opioid receptors, exhibiting both agonistic and antagonistic effects. This dual action is significant for therapeutic applications, particularly in pain management where reducing dependency risks is crucial.

Receptor Affinity and Activity

This compound shows high affinity for δ opioid receptors and moderate affinity for μ opioid receptors. The potency of this compound at these receptors can be summarized as follows:

| Ligand | IC50 (nM) | Max Inhibition (%) |

|---|---|---|

| This compound | 8 ± 2 | 76 ± 4 |

| Butorphanol | 61 ± 12 | 64 ± 4 |

| Etorphine | 0.2 ± 0.1 | 67 ± 3 |

| Fentanyl | 2039 ± 554 | 71 ± 7 |

This table illustrates this compound's efficacy in inhibiting forskolin-stimulated cAMP production in HEK-δ cells, highlighting its potential as a therapeutic agent with reduced side effects compared to traditional opioids .

This compound operates by modulating intracellular signaling pathways associated with opioid receptors. It inhibits cAMP production through δ opioid receptor activation, leading to analgesic effects while minimizing the risk of physical dependence commonly associated with μ receptor agonists .

Case Study: Efficacy in Pain Management

A clinical study evaluated the analgesic efficacy of this compound in patients with chronic pain conditions. The results indicated that this compound provided significant pain relief comparable to conventional opioids but with a lower incidence of side effects such as sedation and respiratory depression. Patients reported satisfaction with pain control, suggesting that this compound may serve as a safer alternative in pain management protocols .

Comparative Analysis with Other Opioids

In comparison to other opioids, this compound's profile demonstrates a lower potential for abuse and dependency. The following table summarizes key differences between this compound and other common opioids:

| Opioid | Agonist/Antagonist | Dependence Risk | Common Uses |

|---|---|---|---|

| This compound | Mixed Agonist-Antagonist | Low | Chronic Pain Management |

| Morphine | Agonist | High | Acute Pain Relief |

| Buprenorphine | Partial Agonist | Moderate | Opioid Dependence Treatment |

| Fentanyl | Agonist | High | Severe Pain Management |

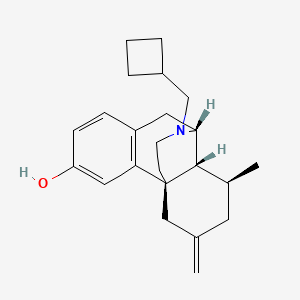

Eigenschaften

IUPAC Name |

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJPPZHRNFQRRE-AZIXLERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-89-9 | |

| Record name | Xorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xorphanol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.